CH5138303

Hsp90 Water Solubility Physicochemical Properties

CH5138303 is a rationally optimized 2-amino-1,3,5-triazine Hsp90 inhibitor engineered to overcome the poor solubility and hepatic metabolism that plagued first-generation inhibitors like geldanamycin and 17-AAG. With sub-nanomolar binding affinity (Kd = 0.48 nM), 646 μM aqueous solubility, and high oral bioavailability (F = 44.0%), CH5138303 delivers robust tumor regression (TGI = 136%) in gastric cancer xenografts via convenient oral gavage—eliminating the need for IP/IV dosing. Ideal for long-term in vivo studies and as a benchmark standard for novel Hsp90-targeting agents.

Molecular Formula C19H18ClN5O2S
Molecular Weight 415.9 g/mol
Cat. No. B1668562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH5138303
SynonymsCH5138303;  CH-5138303;  CH 5138303.
Molecular FormulaC19H18ClN5O2S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESC1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1
InChIInChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25)
InChIKeyVIGHQZSTZWNWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CH5138303: A Potent, Orally Bioavailable Triazine-Based Hsp90 Inhibitor with Optimized Physicochemical and In Vivo Efficacy Profiles


CH5138303 is a synthetic, orally active small-molecule inhibitor belonging to the 2-amino-1,3,5-triazine class of heat shock protein 90 (Hsp90) inhibitors [1]. It was identified through a molecular design campaign that utilized X-ray co-crystal structures of the lead compound CH5015765 and the natural product inhibitor geldanamycin bound to Hsp90, leading to optimized affinity, cellular potency, water solubility, and liver microsomal stability [1][2]. CH5138303 exhibits sub-nanomolar binding affinity for the N-terminal domain of Hsp90α (Kd = 0.48–0.52 nM) and demonstrates robust in vitro anti-proliferative activity against human cancer cell lines, including colorectal (HCT116) and gastric (NCI-N87) carcinoma models [1].

Why CH5138303 Cannot Be Interchanged with Other Hsp90 Inhibitors: The Critical Role of Water Solubility and Metabolic Stability in In Vivo Translation


Hsp90 inhibitors exhibit a wide range of potency and selectivity profiles, but the key failure point for many first-generation compounds (e.g., geldanamycin, 17-AAG) has been poor aqueous solubility and extensive hepatic metabolism, which limit oral bioavailability and necessitate complex formulation strategies [1][2]. CH5138303 was explicitly optimized during its development campaign to overcome these liabilities. It demonstrates significantly improved water solubility (646 μM) relative to geldanamycin (reported as ~2–7 μg/mL, equivalent to low μM range) and was specifically selected for its favorable liver microsomal stability, a property that directly supports its high oral bioavailability in mice (F = 44.0%) [1][3]. These differentiated physicochemical and ADME properties mean that substituting CH5138303 with a structurally related but unoptimized analog—or with an earlier-generation Hsp90 inhibitor—would likely result in compromised oral exposure, reduced in vivo efficacy, or the need for alternative, often more complex, dosing regimens.

Quantitative Evidence Guide: Key Performance Metrics Differentiating CH5138303 from Benchmark Hsp90 Inhibitors


CH5138303 Demonstrates Optimized Water Solubility: A 646 μM Benchmark Critical for Formulation and Oral Bioavailability

CH5138303 exhibits improved water solubility of 646 μM, a critical physicochemical parameter that distinguishes it from poorly soluble first-generation Hsp90 inhibitors. This value was achieved through deliberate optimization during the lead development program [1]. For comparison, the natural product geldanamycin, a prototype Hsp90 inhibitor, has a reported aqueous solubility of approximately 2–7 μg/mL, which corresponds to a concentration of roughly 3.5–12.5 μM, making CH5138303 approximately 50- to 180-fold more soluble [2].

Hsp90 Water Solubility Physicochemical Properties Oral Bioavailability

High Oral Bioavailability in Mice (F = 44.0%): Superior Oral Exposure for In Vivo Studies

CH5138303 demonstrates high oral bioavailability in mice, with a reported F value of 44.0% following oral administration at 50 mg/kg [1]. This is a critical differentiation point relative to many early Hsp90 inhibitors, which often exhibit negligible or highly variable oral bioavailability. For instance, 17-AAG (tanespimycin) is known for extremely poor oral bioavailability (<10%) and is typically administered intravenously or intraperitoneally [2]. CH5138303's robust oral exposure is directly attributed to its optimized water solubility and liver microsomal stability [1].

Hsp90 Pharmacokinetics Oral Bioavailability ADME

Potent In Vivo Antitumor Efficacy in NCI-N87 Gastric Cancer Xenograft Model: Tumor Growth Inhibition (TGI) of 136%

CH5138303 produces robust, dose-dependent antitumor efficacy in the NCI-N87 human gastric cancer xenograft model. At an oral dose of 50 mg/kg administered once daily for 11 days, CH5138303 achieved a tumor growth inhibition (TGI) value of 136%, indicating significant tumor regression [1]. The median effective dose (ED50) for tumor growth inhibition was calculated to be 3.9 mg/kg . For context, other Hsp90 inhibitors such as ganetespib (STA-9090) and luminespib (AUY-922) have also shown activity in xenograft models, but head-to-head data in the exact same NCI-N87 model are not available. However, the reported TGI of 136% at 50 mg/kg is among the more potent responses observed for an orally dosed Hsp90 inhibitor in this model [2].

Hsp90 Gastric Cancer Xenograft Model In Vivo Efficacy

Sub-Nanomolar Binding Affinity to Hsp90α N-Terminal Domain (Kd = 0.48–0.52 nM)

CH5138303 demonstrates exceptionally high binding affinity for the N-terminal ATP-binding pocket of Hsp90α, with a dissociation constant (Kd) measured at 0.48–0.52 nM across independent studies [1]. This places it among the most potent Hsp90 inhibitors in terms of direct target engagement. By comparison, the widely used Hsp90 inhibitor PFI-3 (a SMARCA2/4 bromodomain inhibitor, not primarily an Hsp90 inhibitor) shows no reported Hsp90 activity, and even other Hsp90 clinical candidates like ganetespib exhibit IC50 values of approximately 4 nM in similar binding assays [2]. CH5138303's sub-nanomolar Kd ensures saturating target occupancy at low concentrations, which is fundamental for achieving potent cellular activity.

Hsp90 Binding Affinity Target Engagement Biochemical Assay

Potent In Vitro Anti-Proliferative Activity in HCT116 and NCI-N87 Cancer Cell Lines (IC50 = 98 nM and 66 nM)

CH5138303 demonstrates robust cell growth inhibition in two human cancer cell lines commonly used to evaluate Hsp90 inhibitors: HCT116 colorectal carcinoma (IC50 = 98 nM) and NCI-N87 gastric carcinoma (IC50 = 66 nM) [1]. These values are in line with, or slightly more potent than, other advanced Hsp90 inhibitors. For example, ganetespib (STA-9090) exhibits IC50 values of 50–200 nM in similar cell lines, while luminespib (AUY-922) shows IC50 values of 13–21 nM against the purified enzyme but often higher values in cellular assays [2]. The consistent sub-100 nM cellular potency across multiple cancer types indicates that CH5138303 effectively engages Hsp90 and induces downstream client protein degradation in a cellular context.

Hsp90 Cancer Cell Lines Anti-Proliferative Cytotoxicity

Evidence of Liver Microsomal Stability Supporting Favorable In Vivo Pharmacokinetics

CH5138303 was specifically optimized for liver microsomal stability as part of a multi-parameter lead optimization campaign [1]. While quantitative microsomal half-life data are not publicly disclosed in the primary literature, the compound's high oral bioavailability in mice (F = 44.0%) and its demonstration of robust in vivo efficacy serve as indirect but strong evidence of adequate metabolic stability [1]. This is in stark contrast to geldanamycin and its early derivatives, which are rapidly metabolized by hepatic enzymes, leading to poor oral exposure and necessitating parenteral administration [2].

Hsp90 Metabolic Stability Liver Microsomes ADME

CH5138303 Application Scenarios: Where Its Differentiated Profile Delivers the Highest Scientific and Procurement Value


Oral Dosing in Chronic Murine Xenograft Efficacy Studies

CH5138303's high oral bioavailability (F = 44.0%) and potent in vivo antitumor efficacy (TGI = 136% in NCI-N87 gastric cancer model) make it an ideal choice for long-term oral dosing studies in mice [1]. This eliminates the need for daily intraperitoneal or intravenous injections, reducing animal stress and experimental variability. Researchers investigating Hsp90 dependency in gastric, colorectal, or other solid tumor models can use CH5138303 to achieve robust target engagement and tumor regression with a convenient oral gavage regimen [1].

In Vitro Cellular Assays Requiring High Solubility for Dose-Response Studies

With a water solubility of 646 μM, CH5138303 is well-suited for in vitro dose-response experiments where maintaining compound solubility in aqueous media is critical [1]. This high solubility minimizes the need for high concentrations of organic solvents like DMSO, which can introduce cytotoxic artifacts. It is particularly valuable in 3D spheroid or organoid cultures, where compound penetration and uniform distribution require good aqueous solubility .

Tool Compound for Benchmarking Novel Hsp90-Targeting Agents

Given its well-characterized profile—including sub-nanomolar binding affinity (Kd = 0.48 nM), potent cellular activity (IC50 = 66–98 nM), and established in vivo pharmacokinetics—CH5138303 serves as an excellent positive control and benchmark for evaluating new Hsp90 inhibitors or Hsp90-targeting PROTACs [1]. Its robust performance across multiple assays provides a reliable reference standard for comparing the potency, solubility, and oral efficacy of novel compounds [1].

Investigating Hsp90 Client Protein Degradation in Gastric and Colorectal Cancer Models

CH5138303's potent activity in HCT116 colorectal and NCI-N87 gastric cancer cell lines makes it a preferred tool for studying Hsp90 client protein degradation (e.g., HER2, AKT, CDK4) in these tumor types [1]. Researchers can confidently use CH5138303 at concentrations of 0.1–1 μM to induce robust downregulation of oncogenic client proteins within 24–48 hours, enabling detailed analysis of downstream signaling pathways and mechanisms of acquired resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH5138303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.